molecular formula C4H8F3NO B8083979 (S)-1-(Trifluoromethoxy)propan-2-amine

(S)-1-(Trifluoromethoxy)propan-2-amine

Cat. No.: B8083979
M. Wt: 143.11 g/mol
InChI Key: CYHCPKZOQXHZHN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Trifluoromethoxy)propan-2-amine: is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the second carbon of a propan-2-amine molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with propan-2-amine as the base molecule.

  • Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques or asymmetric synthesis methods are employed.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Conditions: Specific catalysts and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

(S)-1-(Trifluoromethoxy)propan-2-amine: undergoes several types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form corresponding amides or nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups are introduced under specific conditions.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds.

  • Reduction Products: Reduced amines.

  • Substitution Products: Various functionalized derivatives.

Scientific Research Applications

(S)-1-(Trifluoromethoxy)propan-2-amine: has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trifluoromethoxy group can interact with various biological targets, such as enzymes and receptors.

  • Pathways Involved: The exact mechanism may vary depending on the application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

(S)-1-(Trifluoromethoxy)propan-2-amine: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoromethoxy-containing amines, such as (S)-1-(Trifluoromethoxy)ethanamine and (S)-1-(Trifluoromethoxy)butan-2-amine.

  • Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical and physical properties, making it distinct from other amines.

Properties

IUPAC Name

(2S)-1-(trifluoromethoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCPKZOQXHZHN-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.